Cas no 104-03-0 (4-Nitrophenylacetic acid)

4-Nitrophenylacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Nitrophenylacetic acid
- p-Nitrophenylacetic acid
- RARECHEM AL BO 0237
- NITROPHENYLACETIC ACID(4-)
- (p-Nitophenyl)aceticacid
- (p-nitrophenyl)-aceticaci
- 2-(p-nitrophenyl)aceticacid
- 4-nitro-benzeneaceticaci
- 4-Nitrophenylessigsαure
- (4-Nitrophenyl)acetic Acid
- 2-(4-Nitrophenyl)acetic acid
- 4-Nitrobenzencacetic Acid
- 4-NITRO-A-TOLUIC ACID
- 4-Nitrobenzencacetic
- 4-Nitrobenzeneacetic acid
- 4-Nitrophenylacetic
- 4-Nitrophenylacid acid
- para-nitrophenyl acetic acid
- para-nitrophenylethanoic acid
- p-Nitro-α-toluicacid
- -Nitro-a-toluic acid
- Nitrophenylacetic aci
- LABOTEST-BB LT00032156
- Benzeneacetic acid, 4-nitro-
- 2-(p-Nitrophenyl)acetic acid
- 4-nitrophenylacetate
- 4-nitrophenylaceticacid
- Acetic acid, (p-nitrophenyl)-
- (p-Nitrophenyl)acetic acid
- [4-Nitrophenyl]acetic acid
- KLB4P626RE
- (4-Nitro-phenyl)-acetic acid
- YBADLXQNJCMBKR-UHFFFAOYSA-N
- NSC-5398
- NSC 5398
- Oprea1_127303
- SCHEMBL13941612
- 4-Nitrophenylaetic acid
- SCHEMBL76204
- AI3-15093
- AM20060474
- DB07331
- EN300-20166
- Z104477118
- s12333
- (4-nitrophenyl)-acetic acid
- 4-Nitrophenylacetic acid, ReagentPlus(R), 99%
- BB 0244245
- 104-03-0
- CCRIS 2338
- EINECS 203-168-5
- 4-nitrophenyl acetic acid
- DTXSID6059289
- CS-D1370
- NS00041354
- AKOS040744590
- UNII-KLB4P626RE
- (p-nitrophenyl) acetic acid
- NSC5398
- SR-01000631614-1
- p-nitrophenyl acetic acid
- 4-Nitrophenylacetate acid
- CHEBI:40443
- STR00634
- AE-641/02392058
- P-NITRO-.ALPHA.-TOLUIC ACID
- CCG-41548
- 4-NITROPHENYLACETIC ACID [MI]
- InChI=1/C8H7NO4/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,10,11
- SY001731
- 4-nitro-Benzeneacetic acid,
- MFCD00007383
- N0227
- 1ajn
- BDBM237235
- AKOS000104752
- FT-0619270
- W-108829
- 4-Nitrophenylacetic acid, Vetec(TM) reagent grade, 98%
- Q27096559
- AC-2513
- HMS3604G17
- F2191-0048
- BBL012452
- STK054869
- acetic acid, 2-(4-nitrophenyl)-
- (pNitrophenyl)acetic acid
- 2(pNitrophenyl)acetic acid
- (4Nitrophenyl)acetic acid
- FN64699
- Benzeneacetic acid, 4nitro
- 4Nitrobenzeneacetic acid
- 203-168-5
- 4nitrophenylacetic acid
- Acetic acid, (pnitrophenyl)
- DTXCID8032837
- p-nitro-alpha-toluic acid
-
- MDL: MFCD00007383
- Inchi: 1S/C8H7NO4/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,10,11)
- InChI Key: YBADLXQNJCMBKR-UHFFFAOYSA-N
- SMILES: O([H])C(C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-])=O
- BRN: 1911801
Computed Properties
- Exact Mass: 181.03800
- Monoisotopic Mass: 181.038
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 83.1
- Surface Charge: 0
Experimental Properties
- Color/Form: Light yellow acicular crystal
- Density: 1.4283 (rough estimate)
- Melting Point: 150-155 °C (lit.)
- Boiling Point: 314.24°C (rough estimate)
- Flash Point: 171.6℃
- Refractive Index: 1.5468 (estimate)
- Water Partition Coefficient: Slightly soluble
- PSA: 83.12000
- LogP: 1.74510
- Merck: 6621
- pka: 3.85(at 25℃)
- Solubility: Soluble in hot water, ethanol and benzene, slightly soluble in cold water.
4-Nitrophenylacetic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN 3077 9 / PGIII
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
- RTECS:AJ1130010
-
Hazardous Material Identification:
- TSCA:Yes
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
- Storage Condition:Store at room temperature
4-Nitrophenylacetic acid Customs Data
- HS CODE:29163900
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Nitrophenylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20166-1.0g |
2-(4-nitrophenyl)acetic acid |
104-03-0 | 95.0% | 1.0g |
$26.0 | 2025-03-21 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015368-25g |
4-Nitrophenylacetic acid |
104-03-0 | 98% | 25g |
¥29 | 2023-09-11 | |
TRC | N497025-100g |
(4-Nitrophenyl)acetic Acid |
104-03-0 | 100g |
$287.00 | 2023-05-17 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15901-100g |
4-Nitrophenylacetic acid, 98% |
104-03-0 | 98% | 100g |
¥704.00 | 2023-03-15 | |
Enamine | EN300-20166-0.1g |
2-(4-nitrophenyl)acetic acid |
104-03-0 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Life Chemicals | F2191-0048-1g |
4-Nitrophenylacetic acid |
104-03-0 | 95%+ | 1g |
$21.0 | 2023-09-06 | |
eNovation Chemicals LLC | D780923-500g |
4-Nitrophenylacetic Acid |
104-03-0 | 98% | 500g |
$115 | 2023-08-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N91500-500g |
4-Nitrobenzeneacetic acid |
104-03-0 | 500g |
¥386.0 | 2021-09-08 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015368-500g |
4-Nitrophenylacetic acid |
104-03-0 | 98% | 500g |
¥349 | 2023-09-11 | |
Chemenu | CM247461-500g |
4-Nitrophenylacetic acid |
104-03-0 | 95+% | 500g |
$215 | 2022-06-14 |
4-Nitrophenylacetic acid Suppliers
4-Nitrophenylacetic acid Related Literature
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Luning Chen,Xibo Zhang,Jinhong Zhou,Zhaoxiong Xie,Qin Kuang,Lansun Zheng Nanoscale 2019 11 3292
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2. Biosynthesis of the antibiotic obafluorin from D-[U-13C]glucose and p-aminophenylalanine in Pseudomonas fluorescensRichard B. Herbert,Andrew R. Knaggs J. Chem. Soc. Perkin Trans. 1 1992 103
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Wen-Ren Li,Nai-Mu Hsu,Hsueh-Hsuan Chou,Sung Tsai Lin and,Yu-Sheng Lin recyclable linker for combinatorial solid phase synthesis. Wen-Ren Li Nai-Mu Hsu Hsueh-Hsuan Chou Sung Tsai Lin and Yu-Sheng Lin Chem. Commun. 2000 401
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4. Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanismRamamurthy Chandrasekar,Nagaswami Venkatasubramanian J. Chem. Soc. Perkin Trans. 2 1982 1625
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5. NotesS. F. A. Kettle,P. B. D. de la Mare,J. S. Lomas,H. A. Pacini,A. E. Pavlath,J. L. Cotter,P. H. Gore,J. A. Hoskins,B. Wladislaw,A. Giora,J. D. Miller,R. H. Prince,I. M. Keen,D. G. Tuck,B. D. Faithful,E. Haslam,J. E. Marriott,G. B. Gill,Gareth H. Williams,C. C. Barker,G. Hallas,M. N. Thornber,D. A. Crombie,S. Shaw,C. W. Bird,E. W. Colvin,W. Parker,Ellis K. Fields,J. Leslie,D. Hamer,G. Hallas,I. M. Downie,G. Morris,A. K. Hiscock,J. S. Whitehurst,M. Green,A. E. Tipping,T. van Es,B. Staskun,Walter S. Trahanovsky,L. Brewster Young,P. A. Bristow,M. Khowaja,J. G. Tillett,A. Fischer,R. E. J. Hutchinson,R. D. Topsom,W. Carruthers,D. A. M. Watkins,J. A. Knight,John C. Roberts,J. G. Underwood J. Chem. Soc. 1965 5737
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Nitrobenzenes
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
- Pharmaceutical and Biochemical Products Pharmaceutical Intermediates
Additional information on 4-Nitrophenylacetic acid
Introduction to 4-Nitrophenylacetic Acid (CAS No. 104-03-0)
4-Nitrophenylacetic acid, with the chemical formula C₆H₅NO₄ and CAS number 104-03-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic carboxylic acid derivative has garnered considerable attention due to its versatile applications in synthetic chemistry, drug development, and biochemical studies. The nitro group at the para position relative to the phenyl ring imparts unique reactivity, making it a valuable intermediate in various chemical transformations.
The structural features of 4-Nitrophenylacetic acid contribute to its role as a key building block in medicinal chemistry. Its ability to participate in condensation reactions, esterification, and reduction processes allows for the synthesis of more complex molecules. In recent years, researchers have explored its potential in developing novel therapeutic agents, particularly in addressing inflammatory and infectious diseases.
One of the most compelling aspects of 4-Nitrophenylacetic acid is its utility in designing molecules that interact with biological targets. For instance, studies have demonstrated its incorporation into peptidomimetics and small-molecule inhibitors. These derivatives have shown promise in modulating enzyme activity and receptor binding, which are critical for therapeutic intervention. The nitro group can be further functionalized through reduction to an amine or diazotization, expanding its synthetic utility.
Recent advancements in computational chemistry have enhanced the understanding of 4-Nitrophenylacetic acid's interactions with biological systems. Molecular docking simulations have identified its potential as a scaffold for drugs targeting bacterial infections. The electron-withdrawing nature of the nitro group increases the electrophilicity of the aromatic ring, facilitating nucleophilic attacks by biological nucleophiles such as thiols and amines. This property has been leveraged in designing antibiotics that disrupt bacterial cell wall synthesis.
In addition to its pharmaceutical applications, 4-Nitrophenylacetic acid has found utility in agrochemical research. Derivatives of this compound have been investigated for their herbicidal and fungicidal properties. The nitro group's ability to engage in redox reactions with biological molecules makes it an effective moiety for disrupting metabolic pathways in pests and pathogens. Such findings highlight the compound's broad applicability beyond traditional medicinal chemistry.
The synthesis of 4-Nitrophenylacetic acid typically involves the nitration of phenylacetic acid or related precursors. Advances in green chemistry have led to more sustainable methods for producing this compound, minimizing waste and reducing hazardous byproducts. These eco-friendly approaches align with global efforts to promote environmentally responsible chemical manufacturing.
Research into 4-Nitrophenylacetic acid continues to evolve with emerging technologies. Techniques such as high-throughput screening and artificial intelligence-driven drug discovery are accelerating the identification of new derivatives with enhanced pharmacological properties. Collaborative efforts between academia and industry are fostering innovation, ensuring that compounds like 4-Nitrophenylacetic acid remain at the forefront of chemical research.
The future prospects for 4-Nitrophenylacetic acid are promising, with ongoing studies exploring its role in precision medicine and targeted therapies. Its structural versatility allows for customization based on specific therapeutic needs, making it a cornerstone in the development of next-generation pharmaceuticals. As our understanding of biological systems deepens, the potential applications of this compound are expected to expand further.
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